4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide is a synthetic organic compound that features a fluorine atom, a methoxythiolan group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxythiolan Group: The methoxythiolan group can be synthesized by reacting a thiol with an epoxide under basic conditions.
Attachment to Benzene Ring: The methoxythiolan group is then attached to a benzene ring that already has a fluorine atom and a methyl group. This can be achieved through a nucleophilic substitution reaction.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxythiolan group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxythiolan group can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methylphenylboronic acid: Used in similar synthetic applications and has comparable reactivity.
4-fluoro-3-methyl-α-pyrrolidinovalerophenone: Shares the fluorine and methyl groups but differs in its overall structure and applications.
Linezolid: A synthetic antibiotic with a similar sulfonamide group but different overall structure and therapeutic use.
Uniqueness
4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S2/c1-10-7-11(3-4-12(10)14)20(16,17)15-8-13(18-2)5-6-19-9-13/h3-4,7,15H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIZKSOUXKYATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCSC2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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